molecular formula C11H12ClN B2555777 3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2252382-15-1

3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2555777
CAS No.: 2252382-15-1
M. Wt: 193.67
InChI Key: ZEZRQYMDXLXHEI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by a bicyclo[111]pentane core structure with a 4-chlorophenyl group attached to one of the bridgehead carbons and an amine group attached to another bridgehead carbon

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.

    Functionalization: The bicyclo[1.1.1]pentane core is functionalized by introducing the 4-chlorophenyl group and the amine group.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which can differ significantly from those of its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZRQYMDXLXHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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